molecular formula C13H7Br2FO2 B291005 2,4-Dibromophenyl 4-fluorobenzoate

2,4-Dibromophenyl 4-fluorobenzoate

Cat. No. B291005
M. Wt: 374 g/mol
InChI Key: RITCQZSPWBXIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromophenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a halogenated derivative of benzoic acid and has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2,4-Dibromophenyl 4-fluorobenzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition leads to the accumulation of toxic metabolites, which ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,4-Dibromophenyl 4-fluorobenzoate has significant biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. This compound has also been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2,4-Dibromophenyl 4-fluorobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It is toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2,4-Dibromophenyl 4-fluorobenzoate. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2,4-Dibromophenyl 4-fluorobenzoate involves the reaction of 2,4-dibromophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product with high yield and purity. The synthesis method has been optimized for various conditions to obtain the best results.

Scientific Research Applications

2,4-Dibromophenyl 4-fluorobenzoate has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound has also been used as a reagent in the analysis of organic compounds by high-performance liquid chromatography (HPLC) and gas chromatography (GC).

properties

Molecular Formula

C13H7Br2FO2

Molecular Weight

374 g/mol

IUPAC Name

(2,4-dibromophenyl) 4-fluorobenzoate

InChI

InChI=1S/C13H7Br2FO2/c14-9-3-6-12(11(15)7-9)18-13(17)8-1-4-10(16)5-2-8/h1-7H

InChI Key

RITCQZSPWBXIHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br)F

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br)F

Origin of Product

United States

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